Cas no 879004-92-9 (β-D-GalNAc-PEG4-azide)

β-D-GalNAc-PEG4-azide is a specialized bioconjugation reagent featuring a terminal azide group linked to an N-acetylgalactosamine (GalNAc) moiety via a tetraethylene glycol (PEG4) spacer. This compound is designed for efficient click chemistry applications, particularly in glycobiology and targeted drug delivery. The GalNAc unit enables selective binding to asialoglycoprotein receptors (ASGPR), facilitating liver-specific targeting. The PEG4 spacer enhances solubility and reduces steric hindrance, while the azide group allows for bioorthogonal conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This reagent is valuable for synthesizing glycoconjugates, probes, and therapeutic carriers with precise control over molecular architecture. Its stability and reactivity make it suitable for diverse research and biotechnological applications.
β-D-GalNAc-PEG4-azide structure
β-D-GalNAc-PEG4-azide structure
商品名:β-D-GalNAc-PEG4-azide
CAS番号:879004-92-9
MF:C16H30N4O9
メガワット:422.430804729462
CID:5091937

β-D-GalNAc-PEG4-azide 化学的及び物理的性質

名前と識別子

    • β-D-GalNAc-PEG4-azide
    • 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside (ACI)
    • インチ: 1S/C16H30N4O9/c1-11(22)19-13-15(24)14(23)12(10-21)29-16(13)28-9-8-27-7-6-26-5-4-25-3-2-18-20-17/h12-16,21,23-24H,2-10H2,1H3,(H,19,22)/t12-,13-,14+,15-,16-/m1/s1
    • InChIKey: DWQAFMMYPUXSPI-IBEHDNSVSA-N
    • ほほえんだ: O([C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(=O)C)CCOCCOCCOCCN=[N+]=[N-]

β-D-GalNAc-PEG4-azide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB525714-100mg
(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-beta-D-glucopyranoside; .
879004-92-9
100mg
€190.00 2025-02-18
Apollo Scientific
BICL2302-10mg
?-D-GalNAc-PEG4-azide
879004-92-9
10mg
£616.00 2025-02-22
abcr
AB525714-500 mg
(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-beta-D-glucopyranoside; .
879004-92-9
500MG
€750.00 2023-07-10
Apollo Scientific
BICL2302-5mg
?-D-GalNAc-PEG4-azide
879004-92-9
5mg
£385.00 2025-02-22
abcr
AB525714-100 mg
(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-beta-D-glucopyranoside; .
879004-92-9
100MG
€190.00 2023-07-10
abcr
AB525714-500mg
(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-beta-D-glucopyranoside; .
879004-92-9
500mg
€750.00 2025-02-18

β-D-GalNAc-PEG4-azide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Boron trifluoride etherate ;  0 °C → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Triethylamine ;  10 min, 0 °C
1.4 Reagents: Sodium methoxide Solvents: Methanol ;  overnight, rt
1.5 Reagents: Amberlite IR 120 Plus ;  neutralized, rt
リファレンス
Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor
Sanhueza, Carlos A.; et al, Journal of the American Chemical Society, 2017, 139(9), 3528-3536

β-D-GalNAc-PEG4-azide Raw materials

β-D-GalNAc-PEG4-azide Preparation Products

β-D-GalNAc-PEG4-azide 関連文献

β-D-GalNAc-PEG4-azideに関する追加情報

β-D-GalNAc-PEG4-Azide: A Versatile Conjugate for Advanced Biomedical Applications

The β-D-GalNAc-PEG4-azide (CAS No. 879004-92-9) represents a sophisticated chemical entity engineered at the intersection of glycobiology and polymer chemistry. This conjugate combines the β-D-GalNAc sugar moiety, a PEG4 (polyethylene glycol) spacer, and an azide functional group to create a platform with tunable properties for biomedical applications. Recent advancements in click chemistry and targeted drug delivery have positioned this compound as a critical tool in developing next-generation therapeutics and diagnostic agents.

Structurally, the β-D-GalNAc component binds selectively to asialoglycoprotein receptors (ASGPR), which are highly expressed on hepatocytes and certain cancer cell types. This receptor-mediated targeting capability is leveraged in studies published in Nature Communications (2023) to enhance the liver-specific delivery of siRNA and antibody-drug conjugates. The PEG4 spacer mitigates immunogenicity while maintaining hydrophilicity, a design principle validated in recent nanoparticle formulations reported in Biomaterials Science. The terminal azide group enables efficient copper-free click chemistry reactions with alkyne-functionalized molecules, as demonstrated in bioorthogonal labeling studies featured in JACS Au.

In drug delivery systems, researchers at MIT (2023) recently utilized the β-D-GalNAc-PEG4-Azide conjugate to create pH-sensitive nanoparticles that release doxorubicin specifically within tumor microenvironments. This approach achieved 3-fold higher tumor accumulation compared to conventional PEGylated systems while minimizing off-target effects. The azide group's reactivity also facilitates site-specific conjugation of antibodies or peptides, as shown in a 2023 study from Stanford University where this molecule enabled precise modification of anti-PD-L1 antibodies without disrupting antigen binding.

The combination of carbohydrate targeting and click chemistry capabilities has spurred innovations in diagnostic imaging. A collaborative study between ETH Zurich and Genentech (published 2023) demonstrated how this conjugate could be paired with fluorophores via strain-promoted azide-alkyne cycloaddition (SPAAC). The resulting probes achieved subcellular resolution imaging of hepatic ASGPR expression in live mice models without systemic toxicity. Such advancements align with growing interest in real-time monitoring of therapeutic efficacy through molecular imaging.

Synthetic improvements reported in Chemical Science (2023) have optimized the preparation of this conjugate using one-pot sequential glycosylation and click chemistry steps. This method achieves >95% purity with yields exceeding 85%, addressing scalability challenges critical for clinical translation. Stability studies conducted under physiological conditions revealed half-lives exceeding 72 hours, meeting requirements for systemic administration routes.

In vaccine development, recent work by the University of Oxford (preprint 2023) employed this conjugate to anchor viral peptides onto PEGylated lipid nanoparticles. The carbohydrate component enhanced dendritic cell uptake while azide-based crosslinking stabilized antigen presentation complexes. Preclinical data showed antibody titers 5x higher than conventional formulations against SARS-CoV-2 variants.

Ethical considerations remain central as regulatory agencies evaluate such compounds under FDA's emerging guidelines for glycoengineered therapeutics. Toxicity profiles established through Ames tests and acute toxicity studies confirm no mutagenic effects up to 1g/kg doses, aligning with ICH S9 recommendations for preclinical evaluation.

This molecule's modular design supports combinatorial approaches seen in current research trends, including dual-targeting systems combining ASGPR affinity with folate receptor binding domains via azide-functionalized linkers. Such innovations exemplify how the β-D-GalNAc-PEG4-Azide platform is driving progress across drug delivery modalities from gene therapy vectors to smart nanocarriers.

Ongoing investigations into its use with mRNA vaccines highlight its ability to protect genetic material during transit while enabling controlled intracellular release via pH-triggered PEG cleavage mechanisms described in a 2023 Nano Letters paper. These attributes position this compound at the forefront of precision medicine strategies targeting metabolic disorders and solid tumors.

The integration of carbohydrate targeting specificity with click chemistry's orthogonal reactivity has made the CAS No. 879004-92-9 compound an indispensable tool for researchers advancing therapies requiring both selectivity and functional modularity. Its role is expected to grow as next-generation platforms emerge from labs like those at Harvard's Wyss Institute, where it's being combined with DNA origami structures for programmable drug release systems.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:879004-92-9)β-D-GalNAc-PEG4-azide
A1197189
清らかである:99%
はかる:500mg
価格 ($):444.0